
5-(3-chlorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone
Vue d'ensemble
Description
This compound is a pyrazinone derivative. Pyrazinones are a class of organic compounds that contain a pyrazinone moiety, which is a six-membered heterocyclic ring with two nitrogen atoms and one carbonyl group . They are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as hydrazine-coupled pyrazoles have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Applications De Recherche Scientifique
Antiviral Activity :
- Compounds synthesized from the derivative of 5-(3-chlorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone have demonstrated promising antiviral activity against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I) (Pandey et al., 2004).
- A series of N1-nicotinoyl-3- (4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines synthesized from related compounds have shown in vitro anti-viral activity. Specifically, derivatives with electron-withdrawing groups such as 5-(4-chlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone have exhibited significant antiviral properties (Ali et al., 2007).
Antimycobacterial Activity :
- Novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives have been synthesized and evaluated for their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. Specifically, 4-[5-(4-Fluoro phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol has shown good antimycobacterial activity, indicating potential as a therapeutic agent (Ali & Yar, 2007).
Antibacterial and Antifungal Properties :
- Synthesized derivatives, such as 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)- 4,5-dihydro-1H-pyrazole, have exhibited potent antibacterial activity. Microwave-assisted synthesis has proven to be an efficient method for these compounds, offering environmental friendliness and higher yields. The antibacterial activity, coupled with the antiinflammatory properties of these compounds, shows their potential for medical applications (Ravula et al., 2016).
- Molecular docking studies have also suggested that certain synthesized pyrazoline derivatives may act as molecular templates for antiinflammatory activity due to their structure, further supporting their use in therapeutic settings (Sivakumar et al., 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-1-hydroxy-3-phenylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-4-7-12(9-13)14-10-19(21)16(20)15(18-14)11-5-2-1-3-6-11/h1-10,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNKWJRLUDEXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN(C2=O)O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



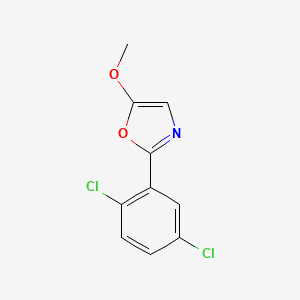
![3,6-Diphenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine](/img/structure/B3036184.png)
![3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B3036185.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3036188.png)
![(E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine](/img/structure/B3036190.png)
![2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3036191.png)
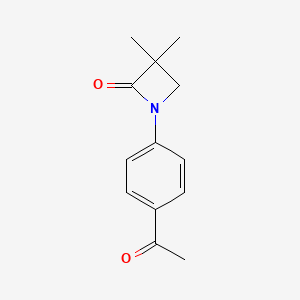
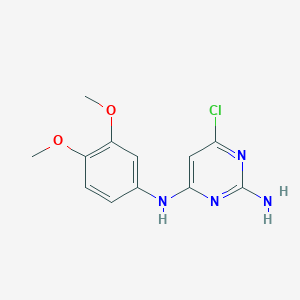
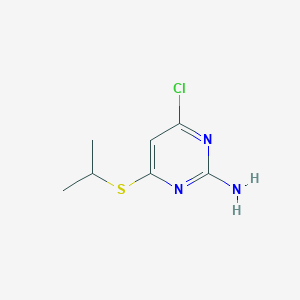
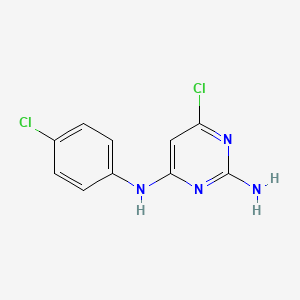
![1-[[3-[(4-Chlorophenyl)sulfonylmethyl]-4-nitrobenzoyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3036200.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B3036201.png)
![2-(4-chlorophenoxy)-N-[(dimethylamino)methylene]-4-methoxynicotinamide](/img/structure/B3036204.png)
![2-[4-(4-Chlorophenyl)piperazino]-4-methoxynicotinonitrile](/img/structure/B3036206.png)